3-hydroxy-1H-pteridine-2,4-dione
Description
Properties
CAS No. |
10579-28-9 |
|---|---|
Molecular Formula |
C6H4N4O3 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
3-hydroxy-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C6H4N4O3/c11-5-3-4(8-2-1-7-3)9-6(12)10(5)13/h1-2,13H,(H,8,9,12) |
InChI Key |
IDXXPMCEFFCEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C(=O)N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyran-2,4-diones
Key Features :
- Six-membered pyran rings with dione groups at positions 2 and 4.
- Substituents like β-enamino groups influence polarity and crystal packing .
Comparison with 3-Hydroxy-1H-pteridine-2,4-dione :
- Ring System : Pyran-2,4-diones lack the fused bicyclic structure of pteridines, reducing conjugation and aromatic stabilization.
- Electronic Properties : Pyran derivatives (e.g., compound 2a) exhibit dipole moments up to 7.5 Debye, driven by polar substituents . The hydroxyl group in the pteridine derivative may enhance polarity further.
- Intermolecular Interactions : O...H and H...C contacts dominate in pyran-dione crystals ; the pteridine’s hydroxyl group could strengthen hydrogen bonding, affecting solubility and stability.
Imidazolidin-2,4-diones
Key Features :
Comparison :
- Ring Size/Conjugation: The smaller imidazolidinone ring lacks the extended π-system of pteridines, limiting electron delocalization.
- Biological Activity: Imidazolidinones like IM-3 and IM-7 show antinociceptive and cardiovascular effects . The pteridine derivative’s hydroxyl group may target different receptors or enzymes.
- Synthesis: Imidazolidinones are synthesized via Strecker reactions using amino acids and aryl isocyanates , whereas pteridine derivatives likely require more complex bicyclic formation.
Thiazolidine-2,4-diones
Key Features :
- Five-membered rings with sulfur at position 1 and dione groups.
- Notable for antidiabetic activity (e.g., Rosiglitazone) but linked to toxicity (e.g., bladder cancer) .
Comparison :
- Electronic Effects : Sulfur in thiazolidinediones introduces distinct electronic properties vs. nitrogen-rich pteridines.
- Pharmacokinetics : Thiazolidinediones exhibit poor ADME profiles, prompting substituent optimization at C-5 . The pteridine’s hydroxyl group may improve solubility or metabolic stability.
- Molecular Interactions : Thiazolidinediones bind PPAR-γ via Gly283 and Leu270 ; the pteridine’s fused rings could enable alternative binding modes.
Benzo[g]pteridine-2,4-diones
Key Features :
Comparison :
- Structural Similarity : Both feature pteridine cores, but benzo-fused systems add bulk and alter electronic distribution.
- Substituent Effects : The hydroxyethyl group in the benzo derivative enhances hydrophilicity ; the hydroxyl in this compound may similarly impact solubility.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Electronic and Crystallographic Behavior : Pyran-2,4-diones and pteridines share O...H interactions, but the latter’s fused rings may enable stronger π-π stacking .
- Biological Potential: While imidazolidinones and thiazolidinediones target CNS and metabolic pathways, respectively, pteridine derivatives could explore antimicrobial or anticancer applications due to structural complexity.
- ADME Considerations : Thiazolidinediones’ toxicity underscores the need for pteridine derivative optimization, particularly in substituent selection to enhance metabolic stability .
Preparation Methods
Oxidation of Methyl-Substituted Pteridines
Source highlights the oxidation of benzylic methyl groups attached to pteridine carbons. For example, 6,7,7-trimethyl-7,8-dihydropterin 96 undergoes oxidation with selenium dioxide (SeO₂) to yield the 6-aldehyde 98 (Scheme 23). This methodology suggests that a methyl group at position 3 could be oxidized to a hydroxy group using similar conditions. However, regioselectivity must be carefully controlled to avoid over-oxidation or side reactions at other positions.
Nucleophilic Substitution Reactions
Chlorinated pteridines serve as versatile intermediates for introducing hydroxy groups. Source reports that pteridine 110 reacts with alcohols in the presence of triethylamine to replace chlorine atoms with alkoxy groups (e.g., compounds 123–125 ). Hydrolysis of these alkoxy derivatives under basic conditions could yield the corresponding hydroxy compounds. For instance, treatment of 6-(1-ethoxyethyl)-7-methyl-N4-neopentylpteridine-2,4-diamine 115 with 1N NaOH generates pterin derivatives. Applying this strategy to a 3-chloro-pteridine-2,4-dione precursor would directly yield the target compound.
Reductive Aromatization of Nitro Intermediates
Nitro-substituted pteridines are key intermediates for introducing oxygenated functionalities. Source demonstrates the reduction of nitro group 11 using hydrogenation catalysts, followed by aromatization with DDQ to form trione 12 . By incorporating a nitro group at position 3 in the precursor, subsequent reduction could hypothetically yield a hydroxy group. However, competing reactions, such as lactam formation, must be mitigated through careful optimization of reducing agents and reaction conditions.
Protective Group Strategies
The hydroxy group at position 3 may require protection during synthesis to prevent undesired side reactions. Source employs tert-butyldimethylsilyl (TBS) protection for amino alcohols during coupling reactions. Analogously, a silyl ether-protected hydroxy group could be introduced at position 3, followed by deprotection under mild acidic conditions.
Mechanistic Insights and Optimization
- Cyclocondensation : The formation of the pteridine ring relies on the nucleophilic attack of amine groups on electrophilic carbonyl carbons. Steric hindrance from substituents (e.g., isobutyl groups) can direct regioselectivity.
- Oxidation : SeO₂-mediated oxidation proceeds via a radical mechanism, requiring anhydrous conditions to prevent diol formation.
- Substitution : Polar aprotic solvents like DMF enhance the nucleophilicity of alcohols in substitution reactions, improving yields.
Q & A
Basic: What experimental methods are recommended for determining the crystal structure of 3-hydroxy-1H-pteridine-2,4-dione?
Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD) . Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Structure Solution : Employ direct methods via SHELXS for phase determination .
- Refinement : Apply the SHELXL program for iterative refinement of atomic coordinates, displacement parameters, and hydrogen bonding networks . For example, the triclinic space group P1 with unit cell parameters a = 5.8027 Å, b = 7.5404 Å, and c = 10.1345 Å has been reported for related pteridine-diones .
- Validation : Use tools like PLATON to check for missed symmetry or twinning.
Basic: What synthetic strategies are effective for preparing this compound?
Answer:
Synthesis typically involves multi-component reactions (MCRs) or cyclocondensation :
- Route 1 : Condensation of pteridine precursors with hydroxylamine under acidic conditions. Optimize pH (e.g., 4–6) and temperature (70–90°C) to enhance yield .
- Route 2 : Functionalization of preformed pteridine-2,4-dione via nucleophilic substitution at the 3-position using hydroxyl donors.
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structure via FT-IR (C=O stretch ~1750 cm⁻¹), ¹H/¹³C NMR (e.g., downfield shifts for carbonyl groups), and HR-MS .
Advanced: How do substituents at the 3-hydroxy position affect the compound’s electronic properties and bioactivity?
Answer:
- Electronic Effects : Replace the hydroxyl group with electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity, altering reactivity in nucleophilic environments. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces .
- Bioactivity : Compare derivatives in enzymatic assays (e.g., inhibition of dihydrofolate reductase). For example, methyl substitution may reduce solubility but enhance membrane permeability, as seen in imidazolidine-dione analogs .
- Data Interpretation : Cross-reference Hammett constants for substituent effects and correlate with IC₅₀ values from dose-response assays.
Advanced: How can conflicting reports on the antioxidant activity of this compound derivatives be resolved?
Answer:
- Standardized Assays : Use DPPH radical scavenging and FRAP assays under identical conditions (pH 7.4, 37°C) to minimize variability .
- Control for Autoxidation : Include catalase/SOD in buffer systems to distinguish compound-specific activity from artifact.
- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models (e.g., RevMan software) to identify trends. Adjust for publication bias via funnel plots.
Advanced: What computational tools predict the pharmacokinetic behavior of this compound?
Answer:
- ADMET Prediction : Use SwissADME to estimate bioavailability (%ABS = 65–80), blood-brain barrier penetration (logBB < 0.3), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1BM0) using GROMACS to assess plasma protein binding.
- QSAR Models : Train models on thiazolidine-dione datasets (e.g., IC₅₀ vs. logP) to extrapolate bioactivity trends .
Basic: How should researchers handle discrepancies in spectroscopic data during structural elucidation?
Answer:
- Cross-Validation : Compare 2D NMR (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the 3-hydroxy proton and C-2/C-4 carbonyls confirm substitution .
- Alternative Techniques : Use ESI-MS/MS to verify fragmentation patterns. A parent ion at m/z 214.19 ([M+H]⁺) and fragments at m/z 196 (loss of H₂O) align with theoretical calculations .
- Collaborative Analysis : Share raw data (e.g., CIF files for XRD) via platforms like Cambridge Structural Database for peer validation .
Advanced: What mechanistic insights explain the pH-dependent stability of this compound?
Answer:
- Degradation Pathways : Under acidic conditions (pH < 3), protonation at N-1 leads to ring-opening. Monitor via UV-Vis (λ shift from 320 nm to 280 nm) .
- Kinetic Studies : Perform HPLC kinetics at varying pH (2–10). Calculate activation energy (Eₐ) via Arrhenius plots; typical Eₐ = 50–70 kJ/mol for hydrolysis.
- Stabilization Strategies : Use lyophilization or cyclodextrin encapsulation to protect the hydroxyl group from nucleophilic attack.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
